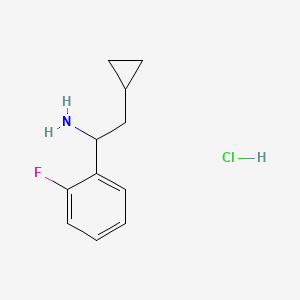

2-Cyclopropyl-1-(2-fluorophenyl)ethanamine hydrochloride

Description

2-Cyclopropyl-1-(2-fluorophenyl)ethanamine hydrochloride is a primary amine derivative characterized by a cyclopropyl group and a 2-fluorophenyl substituent. Notably, indicates its commercial discontinuation, but its structural analogs are extensively studied for platelet aggregation inhibition and other biomedical applications .

Properties

IUPAC Name |

2-cyclopropyl-1-(2-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-10-4-2-1-3-9(10)11(13)7-8-5-6-8;/h1-4,8,11H,5-7,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGZTWTWRCXDRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C2=CC=CC=C2F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(2-fluorophenyl)ethanamine hydrochloride typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene is reacted with a carbene precursor.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative is reacted with an appropriate nucleophile.

Formation of the Ethanamine Backbone: The ethanamine backbone can be synthesized through a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-(2-fluorophenyl)ethanamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Amines, alcohols

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-Cyclopropyl-1-(2-fluorophenyl)ethanamine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(2-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through various pathways, including:

Binding to Receptors: The compound may bind to specific receptors, modulating their activity and leading to downstream effects.

Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, affecting metabolic pathways and cellular processes.

Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses and functions.

Comparison with Similar Compounds

NBOMe/NBF Series ()

Compounds like 25C-NBF HCl and 25I-NBF HCl feature a fluorobenzyl group linked to halogenated dimethoxyphenyl rings. These are psychoactive agents, contrasting with the platelet-inhibiting thienopyridines. Structural similarities include:

Stereoisomers and Structural Analogs ()

- (S)-1-(2-Fluorophenyl)ethanamine hydrochloride (): Shares the fluorophenyl-ethylamine backbone but lacks the cyclopropyl group, reducing steric hindrance.

- (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride (): Differs in stereochemistry and substitution pattern (cyclopropyl attached to methanamine vs. ethanamine), affecting receptor binding profiles .

Pharmacological Activity and Experimental Data

Platelet Aggregation Inhibition

In , compounds 5o and 5p demonstrated dose-dependent inhibition of ADP-induced platelet aggregation in SD rats. At 3 mg/kg, 5o achieved 78% inhibition, comparable to clopidogrel (82%) but with a shorter bleeding time (12.5 min vs. 15.2 min for clopidogrel) .

Table 2: Pharmacological Comparison of Thienopyridine Derivatives

| Compound ID | Platelet Aggregation Inhibition (%) | Bleeding Time (min) |

|---|---|---|

| 5o (3 mg/kg) | 78 | 12.5 |

| Clopidogrel | 82 | 15.2 |

| Control | 0 | 8.1 |

Metabolic Stability and Toxicity

- Thiophene fentanyl hydrochloride (): Highlights the importance of substituent choice; the thiophene group in this opioid analog introduces unstudied toxicological risks, underscoring the need for rigorous safety profiling in fluorophenyl derivatives .

- Dopamine HCl (): While structurally distinct, its catechol group emphasizes how electron-withdrawing groups (e.g., fluorine in 2-fluorophenyl) can modulate bioavailability and receptor interactions .

Biological Activity

2-Cyclopropyl-1-(2-fluorophenyl)ethanamine hydrochloride is an organic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H14FN·HCl, with a molecular weight of 179.23 g/mol. The presence of a cyclopropyl group and a fluorinated phenyl ring contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

- Receptor Binding : The compound may bind to various receptors, including serotonin receptors (5-HT2C), which are implicated in mood regulation and appetite control. Studies suggest that it may exhibit selective agonistic properties at these receptors, influencing downstream signaling pathways associated with neurotransmission .

- Enzyme Interaction : It may also inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as signal transduction and energy metabolism.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can demonstrate activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 µM to 156.47 µM .

| Pathogen | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Case Studies

- Serotonin Receptor Agonism : A study focused on the design of N-substituted derivatives of cyclopropylmethylamines revealed that certain modifications enhanced selectivity for the 5-HT2C receptor, suggesting potential applications in treating mood disorders and obesity .

- Antibacterial Efficacy : In a comparative study, several derivatives were tested against common bacterial strains. The results indicated that the presence of electron-withdrawing groups enhanced antibacterial activity, making these compounds promising candidates for further development .

Therapeutic Implications

The biological activities observed suggest that this compound could play a role in developing new pharmacological agents targeting neurological disorders and infections. Its selective action on serotonin receptors positions it as a candidate for treating conditions like anxiety and depression.

Q & A

Basic: What are the recommended synthetic routes for 2-Cyclopropyl-1-(2-fluorophenyl)ethanamine hydrochloride?

Methodological Answer:

Synthesis typically involves cyclopropanation of a pre-functionalized ethanamine precursor. For example:

- Step 1: React 2-fluorophenylacetonitrile with cyclopropylmagnesium bromide to form the cyclopropyl intermediate.

- Step 2: Reduce the nitrile group to a primary amine using LiAlH₄ or catalytic hydrogenation.

- Step 3: Neutralize with HCl to form the hydrochloride salt.

Characterization should include ¹H/¹³C NMR to confirm cyclopropane ring integrity and HPLC (≥95% purity) .

Basic: How to determine the purity and structural integrity of this compound?

Methodological Answer:

- Purity: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Compare retention times against known standards.

- Structural Confirmation:

- NMR Spectroscopy: Analyze ¹H and ¹³C shifts for cyclopropyl (δ ~0.5–1.5 ppm) and fluorophenyl (δ ~6.8–7.4 ppm) groups.

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and isotopic pattern matching the formula C₁₁H₁₄ClFN .

- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities .

Basic: What solvents are optimal for dissolving this compound in experimental settings?

Methodological Answer:

The hydrochloride salt is polar and typically soluble in:

- Polar solvents: Water, methanol, DMSO.

- Limited solubility: In non-polar solvents (e.g., hexane).

Note: Conduct solubility tests at 25°C using a 10 mg/mL threshold. Precipitation in buffered solutions (pH >7) may occur due to freebase formation .

Advanced: How to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Thermal Stability: Use TGA/DSC to determine decomposition temperatures (typically >150°C for hydrochloride salts).

- pH Stability: Incubate in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS ; cyclopropane rings may hydrolyze under strongly acidic/basic conditions .

Advanced: What methodologies resolve enantiomers in chiral derivatives of this compound?

Methodological Answer:

- Chiral HPLC: Use a Chiralpak® IA column with hexane/isopropanol (90:10) + 0.1% diethylamine.

- Enzymatic Resolution: Employ lipases (e.g., Candida antarctica) to selectively esterify one enantiomer.

- Circular Dichroism (CD): Confirm enantiomeric excess (ee) post-separation .

Advanced: How to design receptor-binding studies for this compound in neurological research?

Methodological Answer:

- Radioligand Displacement Assays: Use ³H-labeled ligands (e.g., serotonin or dopamine receptor subtypes) in transfected HEK293 cells.

- Functional Assays: Measure cAMP accumulation or calcium flux via FLIPR®.

- Molecular Docking: Model interactions with homology-built receptors (e.g., 5-HT₂A) using AutoDock Vina .

Advanced: What metabolic pathways are predicted for this compound in hepatic models?

Methodological Answer:

- In Vitro Metabolism: Incubate with human liver microsomes (HLM) + NADPH. Identify phase I metabolites (e.g., N-dealkylation, fluorophenyl hydroxylation) via LC-QTOF-MS .

- CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms using fluorescent substrates.

- Computational Prediction: Use Meteor Nexus or ADMET Predictor™ for preliminary metabolic maps .

Advanced: How to address contradictory activity data in structure-activity relationship (SAR) studies?

Methodological Answer:

- Control Experiments: Verify assay conditions (e.g., buffer ionic strength, DMSO concentration ≤0.1%).

- Orthogonal Assays: Compare results across functional (e.g., calcium flux) and binding assays.

- Crystallographic Analysis: Resolve whether stereochemistry (e.g., R vs. S configuration) impacts activity .

Advanced: What computational tools model the compound’s interactions with biological targets?

Methodological Answer:

- Docking Simulations: Use Schrödinger Suite or GROMACS to predict binding poses in serotonin/dopamine receptors.

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic effects of the cyclopropyl group.

- MD Simulations: Run 100-ns trajectories to assess stability of ligand-receptor complexes .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for powder handling.

- Spill Management: Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Keep in a desiccator at 4°C, away from light and moisture.

Refer to SDS guidelines for hydrochloride salts, including emergency rinsing procedures for eye/skin contact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.